4-Chloro-2-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

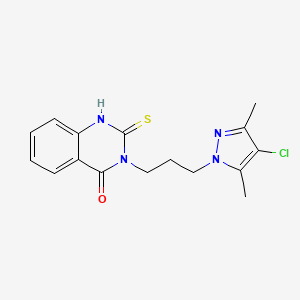

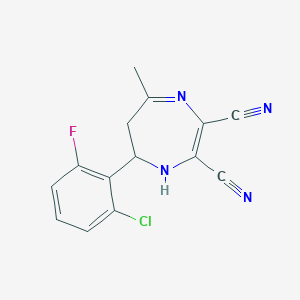

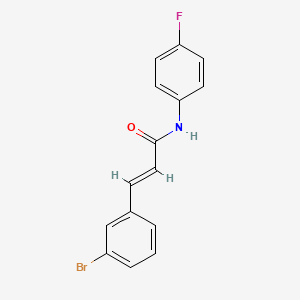

“4-Chloro-2-nitrobenzamide” is a chemical compound with the molecular formula C7H5ClN2O3 . It is a derivative of benzamide, which is an organic compound consisting of a carboxamide functional group attached to a benzene ring .

Synthesis Analysis

The synthesis of benzamides, including derivatives like “this compound”, can be achieved through direct condensation of carboxylic acids and amines . This process is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a carboxamide functional group. The benzene ring is substituted with a chlorine atom and a nitro group .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Reactivity

4-Chloro-2-nitrobenzamide's chemical structure has been studied for its unique properties. One study focused on its pyramidality degree and selective formation of N-acetoxy-N-methoxy-4-nitrobenzamide through reactions with AcONa in MeCN (Shtamburg et al., 2012).

Crystal Engineering

Research on crystal engineering has involved this compound, particularly in the context of forming molecular tapes via strong hydrogen bonds and weak halogen bonds. This has implications for designing new materials with specific structural properties (Saha et al., 2005).

Molecular Design and Synthesis

This compound has been a key molecule in the synthesis of various compounds. For instance, its derivatives have been synthesized and evaluated for potential anticonvulsant properties (Bailleux et al., 1995). Another study explored designing ternary cocrystals using 4-nitrobenzamide, demonstrating its usefulness in supramolecular chemistry (Tothadi & Desiraju, 2013).

Antimicrobial Studies

This compound has been incorporated into the synthesis of Mannich bases, which were then studied for their antimicrobial effects. This suggests potential applications in developing new antibacterial agents (Joshi et al., 2009).

Resistance Studies in Veterinary Medicine

In veterinary science, resistance to compounds like 2-chloro-4-nitrobenzamide has been studied, which is important for understanding drug efficacy and resistance mechanisms in animal health (Ball, 1968).

Antidiabetic Agent Research

Compounds derived from 4-nitrobenzamide have been synthesized and evaluated for their antidiabetic properties. These studies provide insights into new therapeutic approaches for diabetes management (Thakral et al., 2020).

Food Safety Analysis

This compound has been involved in developing methods for determining specific compounds in animal feed, showcasing its role in food safety and quality control (Hoodless & Weston, 1969).

Potential Application Against Human African Trypanosomiasis

A study synthesized and evaluated halo-nitrobenzamide derivatives, including 4-nitrobenzamide variants, for their efficacy against Trypanosoma brucei, suggesting potential use in treating human African trypanosomiasis (Hwang et al., 2010).

Eigenschaften

IUPAC Name |

4-chloro-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-4-1-2-5(7(9)11)6(3-4)10(12)13/h1-3H,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCCEABSUFIEKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E,5E)-2,5-bis[(5-bromofuran-2-yl)methylidene]cyclopentan-1-one](/img/structure/B2656437.png)

![N-mesityl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2656438.png)

![Ethyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate](/img/structure/B2656444.png)

![N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B2656447.png)

![4-methyl-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2656449.png)

![6-chloro-N-(2-{5-[(3,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide](/img/structure/B2656454.png)